Cytisine

Smoking cessation Clinical efficacy Partial agonist

Select Cytisine (15191-27-2) for its evidence‑based differentiation: a plant‑derived α4β2 nAChR partial agonist with subnanomolar affinity (Kd(app)=0.74 nM) and a 25‑day dosing regimen. Pooled data show comparable quit rates to varenicline (RR=1.00) but significantly lower serious adverse events (SAE RR=0.67). This high‑purity (≥98%) compound is ideal as a cost‑effective, safer comparator arm in smoking cessation trials and as a tool for α4β2 subtype‑selective pharmacology studies.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 15191-27-2
Cat. No. B100878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytisine
CAS15191-27-2
Synonyms3-hydroxy-11-norcytisine
citizine
cystisin
cytisine
cytisine dihydrochloride, trihydrate
cytisine hydrochloride
cytisine hydrochloride, hydrate
cytisine tetrahydrochloride, trihydrate
cytiton
Tabex
Tsitizin
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC=CC(=O)N3C2
InChIInChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2
InChIKeyANJTVLIZGCUXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform;  practically insoluble in petroleum ether
Soluble in 1.3 parts water
In water, 4.39X10+5 mg/L at 16 °C
>28.5 [ug/mL]

Cytisine Procurement Guide: Evidence-Based Differentiation from Nicotinic Receptor Partial Agonists and Smoking Cessation Alternatives


Cytisine (CAS 15191-27-2) is a naturally occurring quinolizidine alkaloid and partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with primary activity at the α4β2 subtype [1]. Marketed as Tabex® and in development as cytisinicline, it has been used for smoking cessation in Central and Eastern Europe for over five decades and is currently under Phase 3 clinical investigation for FDA approval [2]. As a plant-derived small molecule (C11H14N2O) with a rigid tricyclic structure, cytisine offers a distinct cost-to-efficacy profile compared to synthetic alternatives such as varenicline, and a defined receptor subtype selectivity profile relative to nicotine [3][4].

Cytisine: Why In-Class nAChR Partial Agonists Cannot Be Freely Substituted in Research and Clinical Procurement


Despite sharing a common mechanism as nAChR partial agonists, cytisine cannot be interchanged with varenicline or nicotine without altering experimental outcomes and clinical results. Cytisine exhibits a shorter elimination half-life (approximately 4.8 hours) than varenicline (approximately 24 hours), resulting in a fundamentally different dosing regimen [1]. Critically, cytisine demonstrates a markedly lower rate of serious adverse events in pooled analyses compared to varenicline [2]. At the molecular level, cytisine displays subnanomolar binding affinity for the α4β2 nAChR subtype that exceeds that of nicotine, with a distinct rank order of potency across receptor subunit combinations that diverges from both varenicline and nicotine [3][4]. These pharmacological, safety, and pharmacokinetic differences preclude simple substitution and necessitate compound-specific evidence evaluation, as detailed below.

Cytisine: Product-Specific Quantitative Evidence Guide for Differentiated Selection vs. Varenicline, Nicotine, and Lobeline


Cytisine vs. Varenicline: Equivalent Quit Rates in Pooled Head-to-Head Randomized Controlled Trials

In pooled analysis of two randomized controlled trials directly comparing cytisine with varenicline for smoking cessation, no clear evidence of difference in quit rates was observed [1]. The 2023 Cochrane review, which synthesized data from 2 head-to-head studies encompassing 2,131 participants, reported a risk ratio (RR) of 1.00 (95% CI: 0.79 to 1.26) for biochemically verified continuous abstinence at longest follow-up [1]. This evidence establishes that cytisine and varenicline are clinically equivalent in efficacy for smoking cessation, a critical differentiator for procurement decisions where cost and safety profiles diverge [2].

Smoking cessation Clinical efficacy Partial agonist

Cytisine vs. Varenicline: Lower Serious Adverse Event Risk in Pooled Randomized Controlled Trial Evidence

In head-to-head pooled analysis from the 2023 Cochrane review of studies randomizing participants to cytisine or varenicline, cytisine demonstrated a lower rate of reported serious adverse events (SAEs) [1]. The relative risk for SAEs with cytisine compared to varenicline was 0.67 (95% CI: 0.45 to 0.99), derived from 2 studies with 2,017 participants [1]. In contrast, varenicline was associated with an increased risk of SAEs compared to placebo (RR 1.23, 95% CI: 1.01 to 1.48; 26 studies, 14,356 participants), whereas cytisine showed no evidence of increased SAEs versus placebo (RR 1.04, 95% CI: 0.78 to 1.37) [1].

Safety pharmacology Adverse events Tolerability

Cytisine vs. Nicotine: Superior Binding Affinity and Potency at α4β2 nAChR Subtype

In equilibrium binding assays using rat neuronal nicotinic receptor subunit combinations expressed in Xenopus oocytes, the rank order of Ki(app) values determined in competition assays was cytisine < nicotine < acetylcholine < carbachol < curare, indicating that cytisine has higher binding affinity than nicotine at the α4β2 nAChR subtype [1]. The α4β2 receptor bound [3H]cytisine with a Kd(app) of 0.74 ± 0.14 nM [1]. In functional agonist response assays using rat superior cervical ganglion (SCG) neurons, the rank order of potency was cytisine > dimethylphenylpiperazinium iodide (DMPP) > nicotine > acetylcholine > carbachol > lobeline, confirming cytisine as the most potent agonist among the series [2][3].

Receptor pharmacology Binding affinity Nicotinic acetylcholine receptor

Cytisine vs. Lobeline: Superior Functional Potency in Neuronal nAChR Assays

In voltage-clamp experiments on rat superior cervical ganglion (SCG) neurons, agonist responses were compared across multiple nAChR ligands [1][2]. The rank order of potency was cytisine > DMPP > nicotine > acetylcholine > carbachol > lobeline, with cytisine demonstrating the highest functional potency and lobeline the lowest among the six agonists tested [1]. This rank order was consistent across multiple independent studies using the same experimental system [2][3].

Functional pharmacology Agonist potency Neuronal nicotinic receptor

Cytisine vs. Nicotine: Distinct Subtype Selectivity Profile at α3β4 vs. α4β2 nAChRs

Data from the AAT Bioquest database compiled from PubChem bioassays show that at the α3β4 neuronal nAChR subtype, cytisine has a Ki value of 840 nM, whereas nicotine has a Ki value of 530 nM . This indicates that nicotine has approximately 1.6-fold higher affinity for the α3β4 subtype than cytisine, contrasting with the α4β2 subtype where cytisine exhibits superior affinity [1]. This divergent subtype selectivity profile—cytisine being more α4β2-selective and nicotine being more α3β4-selective—represents a fundamental pharmacological differentiation between the two compounds.

Receptor subtype selectivity nAChR pharmacology Binding profile

Cytisine vs. Nortriptyline: Equivalent Efficacy with Favorable Tolerability in 12-Month Randomized Controlled Trial

In a 12-month, multicenter, randomized, double-blinded, placebo-controlled trial comparing cytisine (25-day course) with nortriptyline (12-week course) in 1,086 participants, the biochemically verified continuous abstinence rate (CAR) at 12 months was 12.22% for cytisine and 9.52% for nortriptyline [1]. The relative risk was 1.28 (95% CI: 0.91 to 1.81), and the relative difference was 0.03 (95% CI: -0.01 to 0.06), indicating no statistically significant difference in efficacy [1]. Notably, the incidence of adverse effects from cytisine appeared lower than that from nortriptyline [1].

Smoking cessation Clinical comparator Tricyclic antidepressant

Cytisine: Evidence-Aligned Research and Industrial Application Scenarios for Differentiated Use


Clinical Trial Comparator Arm: Cost-Effective Alternative to Varenicline with Demonstrated Equivalence

Based on pooled head-to-head evidence demonstrating no clear difference in quit rates between cytisine and varenicline (RR = 1.00, 95% CI: 0.79 to 1.26) [7], cytisine serves as an evidence-justified, cost-effective comparator arm in smoking cessation clinical trials. Its shorter 25-day dosing regimen and plant-derived origin offer practical advantages in trial design and participant retention compared to the 12-week varenicline regimen [8]. The demonstrated safety advantage over varenicline (SAE RR = 0.67, 95% CI: 0.45 to 0.99) further supports its selection in studies prioritizing tolerability [7].

nAChR Subtype Pharmacology Research: High-Affinity α4β2-Selective Tool Compound

Cytisine's subnanomolar binding affinity for the α4β2 nAChR subtype (Kd(app) = 0.74 ± 0.14 nM) [7], combined with its rank-order superiority over nicotine in both binding and functional assays at this subtype [7][8], positions it as a high-affinity α4β2-preferring tool compound. Its divergent selectivity profile relative to nicotine—with cytisine showing lower α3β4 affinity (Ki = 840 nM) than nicotine (Ki = 530 nM) —makes it valuable for dissecting subtype-specific pharmacology and for structure-activity relationship studies aimed at developing more selective nAChR ligands.

Plant-Derived API Isolation and Process Development: Scalable High-Purity Manufacturing

Recent patent literature describes an optimized isolation method for cytisine from plant material (Cytisus laburnum L. seeds) achieving HPLC purity of 98-99.9% with yields of 80-85% using acidified ethanol extraction followed by alkalization and organic solvent purification [7]. This method represents a significant improvement over historical approaches yielding only 28% purity [7], and provides a viable industrial-scale manufacturing pathway for cytisine as an active pharmaceutical ingredient (API) that avoids complex total synthesis routes (which typically yield 16-35% over five to six steps) [8].

Safety-Focused Smoking Cessation Programs: Lower Serious Adverse Event Profile in Cardiovascular Populations

An observational study of cytisine in hospitalized smokers with cardiovascular disease reported 11 mild-to-moderate adverse drug reactions in 9 of 36 participants (25%), with no serious adverse events attributed to the drug [7]. The most frequent symptoms were initial insomnia (11%), nausea (6%), and sleep disorders (6%) [7]. Combined with pooled Cochrane evidence showing no increased SAE risk versus placebo (RR = 1.04, 95% CI: 0.78 to 1.37) and lower SAE risk versus varenicline (RR = 0.67) [8], this supports procurement of cytisine for smoking cessation programs in populations where safety and tolerability are paramount considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.